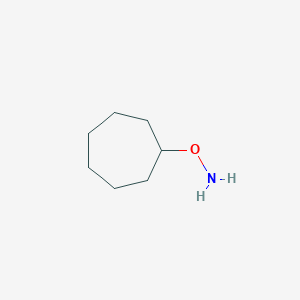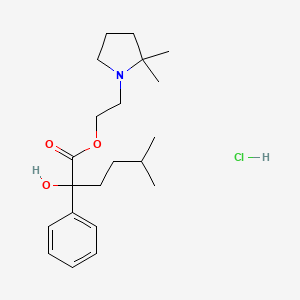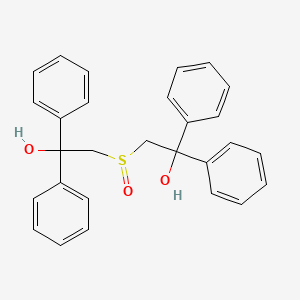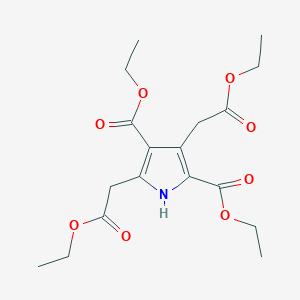![molecular formula C10H8Cl2N4O2 B13993338 2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one CAS No. 7400-35-3](/img/structure/B13993338.png)
2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with a suitable pyrimidine precursor in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine: Known for its antiproliferative activity against cancer cells.
2-Amino-4,6-dichloropyrimidine: Exhibits antiviral properties and inhibits nitric oxide production.
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Used in medicinal chemistry for its diverse biological activities.
Uniqueness
2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl moiety enhances its binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
7400-35-3 |
|---|---|
Molecular Formula |
C10H8Cl2N4O2 |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
2-amino-5-(3,4-dichloroanilino)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8Cl2N4O2/c11-5-2-1-4(3-6(5)12)14-7-8(17)15-10(13)16-9(7)18/h1-3,14H,(H4,13,15,16,17,18) |
InChI Key |
HJTNLPPBCGFHOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(N=C(NC2=O)N)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)









![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)

